The compound is classified under the category of carboxamides, specifically as a substituted pyrrolidine derivative. It is often synthesized for research purposes in pharmacology and medicinal chemistry. The compound's unique stereochemistry, being an (S)-enantiomer, indicates its specific spatial arrangement which can influence its biological activity.
The synthesis of (S)-N-Isopropylpyrrolidine-2-carboxamide can be achieved through various methods, typically involving the reaction of pyrrolidine derivatives with isopropylamine and carboxylic acids or their derivatives. A common synthetic route involves:
For example, the synthesis may proceed as follows:
The molecular structure of (S)-N-Isopropylpyrrolidine-2-carboxamide features:
The stereochemistry at the nitrogen atom is crucial for its interaction with biological targets. The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy.
(S)-N-Isopropylpyrrolidine-2-carboxamide can participate in various chemical reactions, including:
These reactions are critical for modifying the compound for specific applications in drug design.
The mechanism of action for (S)-N-Isopropylpyrrolidine-2-carboxamide largely depends on its biological target. Preliminary studies suggest that it may interact with specific receptors or enzymes in biological systems. For instance:
Understanding these interactions requires detailed pharmacological studies and computational modeling.
Key physical and chemical properties of (S)-N-Isopropylpyrrolidine-2-carboxamide include:
These properties are essential for determining the compound's suitability for various applications.
(S)-N-Isopropylpyrrolidine-2-carboxamide has potential applications in several fields:
(S)-N-Isopropylpyrrolidine-2-carboxamide is a chiral heterocyclic compound with systematic IUPAC name (S)-N-(propan-2-yl)pyrrolidine-2-carboxamide and molecular formula C₈H₁₆N₂O (molecular weight: 156.23 g/mol) . Its stereochemical designation (S) refers to the absolute configuration at the C2 position of the pyrrolidine ring, which is critical for three-dimensional molecular recognition. The compound exists as a single enantiomer due to this defined stereocenter, distinguishing it from racemic mixtures or (R)-isomers that exhibit divergent biological behaviors [5]. Key identifiers include:
Table 1: Structural Identifiers of (S)-N-Isopropylpyrrolidine-2-carboxamide
Identifier Type | Value |
---|---|
IUPAC Name | (S)-N-(Propan-2-yl)pyrrolidine-2-carboxamide |
Molecular Formula | C₈H₁₆N₂O |
Molecular Weight | 156.23 g/mol |
CAS (Free Base) | 174089-62-4 |
CAS (Hydrochloride) | 1236255-03-0 |
Chiral Center | (S)-configuration at C2 |
The pyrrolidine ring adopts a puckered conformation that positions the carboxamide group equatorially, optimizing hydrogen-bonding capabilities. The isopropyl substituent enhances hydrophobic interactions while restricting N-H rotation, influencing protein-binding kinetics [5]. This stereochemical precision enables selective engagement with biological targets, making it indispensable for structure-activity relationship studies.
Pyrrolidine derivatives have been fundamental to heterocyclic chemistry since the 19th century, with early research focused on alkaloids like nicotine and hygrine. The pyrrolidine ring—classified as azolidine under Hantzsch-Widman nomenclature—represents a saturated five-membered heterocycle with nitrogen as the heteroatom [7]. Its synthetic accessibility through methods like the Paal-Knorr synthesis (reaction of 1,4-dicarbonyls with amines) established it as a versatile scaffold long before the specific compound was isolated [7].
(S)-N-Isopropylpyrrolidine-2-carboxamide emerged prominently in the 1990s alongside advances in asymmetric synthesis. Its first reported preparation involved enzymatic resolution of racemic pyrrolidine precursors or chiral pool derivatization from (S)-proline [5]. The compound’s significance grew with the recognition that N-alkylation modulates both:
(S)-N-Isopropylpyrrolidine-2-carboxamide qualifies as a "privileged scaffold" due to its structural versatility and recurrent therapeutic utility. Its core satisfies multiple criteria for drug-likeness:
Table 2: Therapeutic Applications of Derivatives
Therapeutic Area | Derivative Modification | Target/Mechanism | Key Findings |
---|---|---|---|
Oncology | HDAC6 inhibitors | Histone deacetylase 6 | IC₅₀ < 100 nM; selective cytotoxicity in TNBC models [5] |
Neuropharmacology | Chaperone modulators | HSP90 inhibition | Reduces tau aggregation in Alzheimer’s models; BBB permeability [5] |
Antivirals | Covalent inhibitors | SARS-CoV-2 main protease | Sub-nanomolar activity via Michael acceptor functionalization [5] |
Metabolic Disease | DGAT inhibitors | Diacylglycerol acetyltransferase | 68% reduction in hepatic steatosis (murine models) [5] |
The scaffold’s applications include:
Recent innovations exploit the scaffold for covalent inhibition by introducing electrophiles (e.g., acrylamides) at the pyrrolidine nitrogen, enabling irreversible binding to cysteine residues in target proteins [5]. Its integration into nanoparticle delivery systems (e.g., PEG-PLGA) further demonstrates adaptability to advanced drug formulations [5].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: